molecular formula C9H16O3 B13486372 Ethyl 2-ethyl-3,3-dimethyloxirane-2-carboxylate CAS No. 5463-81-0

Ethyl 2-ethyl-3,3-dimethyloxirane-2-carboxylate

Cat. No.: B13486372
CAS No.: 5463-81-0
M. Wt: 172.22 g/mol
InChI Key: RRJRTUBEPSUERK-UHFFFAOYSA-N
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Description

Ethyl 2-ethyl-3,3-dimethyloxirane-2-carboxylate is an organic compound with the molecular formula C7H12O3. It is a derivative of oxirane, a three-membered cyclic ether, and is characterized by the presence of an ethyl group and two methyl groups attached to the oxirane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-ethyl-3,3-dimethyloxirane-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl 3,3-dimethyl-2-oxiranecarboxylate with ethyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient production of the compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethyl-3,3-dimethyloxirane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-ethyl-3,3-dimethyloxirane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-ethyl-3,3-dimethyloxirane-2-carboxylate involves its reactivity with various nucleophiles and electrophiles. The oxirane ring is highly strained, making it susceptible to ring-opening reactions. These reactions can lead to the formation of various products depending on the nature of the reactants and conditions used .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3,3-dimethyloxirane-2-carboxylate
  • 2-Ethyl-3,3-dimethyloxirane
  • 3-Ethyl-2,2-dimethyloxirane

Uniqueness

Ethyl 2-ethyl-3,3-dimethyloxirane-2-carboxylate is unique due to the presence of both an ethyl group and a carboxylate ester group on the oxirane ring. This combination of functional groups imparts distinct reactivity and properties compared to other similar compounds .

Properties

CAS No.

5463-81-0

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

ethyl 2-ethyl-3,3-dimethyloxirane-2-carboxylate

InChI

InChI=1S/C9H16O3/c1-5-9(7(10)11-6-2)8(3,4)12-9/h5-6H2,1-4H3

InChI Key

RRJRTUBEPSUERK-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(O1)(C)C)C(=O)OCC

Origin of Product

United States

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